Piperazine citrate

Vue d'ensemble

Description

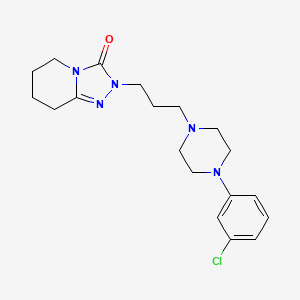

Piperazine citrate is an anthelmintic agent used in the treatment of parasitic worm infections . It belongs to the family of medicines called anthelmintics and is effective against common roundworms (ascariasis) and pinworms (enterobiasis; oxyuriasis) . Piperazine works by paralyzing the worms, which are then passed in the stool .

Synthesis Analysis

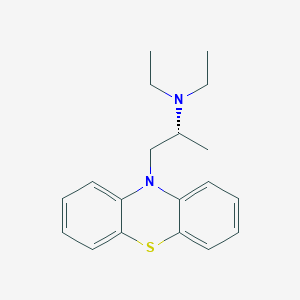

Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This has led to the development of synthetic methods to afford functionalized piperazines .Molecular Structure Analysis

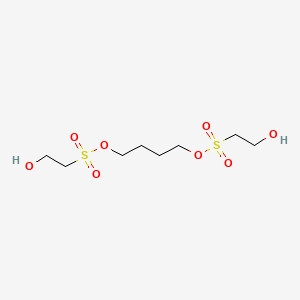

Piperazine citrate has a molecular formula of C24H46N6O14 . It has an average mass of 642.654 Da and a monoisotopic mass of 642.307190 Da .Chemical Reactions Analysis

Piperazine citrate primarily functions as an anthelmintic agent . Its mechanism of action involves paralyzing the worms, making them easier to expel from the body . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Physical And Chemical Properties Analysis

Piperazine citrate is a white, crystalline powder, with not more than a slight odor . It is soluble in water, and insoluble in alcohol and in ether .Applications De Recherche Scientifique

Medicinal Chemistry

Piperazine citrate is a key component in several blockbuster drugs due to its ability to improve pharmacological and pharmacokinetic profiles. It serves as a hydrogen bond donor/acceptor, enhancing interactions with receptors and increasing water solubility and bioavailability . Its structural flexibility allows for the creation of diverse pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant.

Organic Synthesis

Advancements in the synthesis of piperazines, particularly through C–H functionalization, have expanded the piperazine toolbox for broad applications in medicinal chemistry research. This includes the development of new synthetic methods to afford functionalized piperazines .

Optoelectronics

Piperazinium citrate crystals have been studied for their optical properties, including transparency in the visible-NIR spectrum and UV emission. These properties are crucial for applications in optoelectronic devices and photonics .

Laser Technology

The laser damage threshold and nonlinear optical properties of Piperazinium citrate make it a candidate for use in laser devices. Its third-order nonlinear optical characteristics are important for applications such as harmonic generation, amplitude modulation, and optical data storage .

Crystallography

The growth and structural analysis of Piperazinium citrate crystals are of interest in crystallography. Understanding the crystal morphology and growth axis can contribute to the development of materials with specific optical and mechanical properties .

Drug Discovery

Piperazine heterocycles are prevalent in drug discovery due to their structural motifs being common in FDA-approved drugs. Piperazine citrate’s role in the synthesis of drugs with anticancer properties highlights its importance in this field .

Photoredox Chemistry

Piperazine citrate is involved in photoredox chemistry, where its nitrogen heterocycles play a significant role. This area of research is important for developing new chemical reactions and materials .

Heterocyclic Chemistry

As a six-membered heterocycle, piperazine citrate is significant in heterocyclic chemistry. Its presence in various drugs underscores its importance in the design and development of new pharmacological compounds .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMBPKJYEQGDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

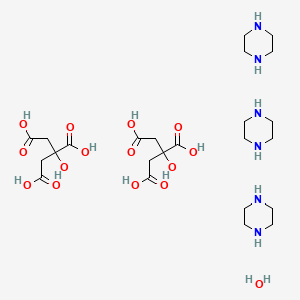

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48N6O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-29-6 (Parent) | |

| Record name | Piperazine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate | |

CAS RN |

41372-10-5 | |

| Record name | Piperazine citrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)

![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)

![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)